3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate
Overview
Description
3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family. It is characterized by its unique structure, which includes an ethyl group at the third position, a methyl group at the sixth position, and a chloro group at the fourth position on the quinoline ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate, followed by cyclization and subsequent esterification to introduce the carboxylate groups. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro group to other substituents, such as hydrogen or alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents like sodium amide or thiourea are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of anti-malarial and anti-cancer drugs.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloroquinoline-3-carboxylate: Lacks the ethyl and methyl groups, resulting in different chemical properties and reactivity.
6-Methylquinoline-3-carboxylate: Does not have the chloro group, affecting its biological activity and applications.
3-Ethylquinoline-3,6-dicarboxylate: Similar structure but without the chloro group, leading to variations in its chemical behavior.
Uniqueness: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-chloroquinoline-3,6-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-3-20-14(18)10-7-16-11-5-4-8(13(17)19-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZCXIVGIHYLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220284 | |
Record name | 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018128-03-4 | |
Record name | 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018128-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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